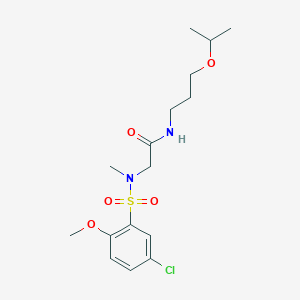
N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” likely involves multiple steps, including the formation of the isopropoxypropyl group, the sulfonamide linkage, and the acetamide moiety. Typical reaction conditions might include:
Formation of Isopropoxypropyl Group: This could involve the reaction of an alcohol with a suitable alkylating agent under basic conditions.
Sulfonamide Formation: This step might involve the reaction of a sulfonyl chloride with an amine.
Acetamide Formation: This could involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isopropoxypropyl group or the methoxy group.
Reduction: Reduction reactions could target the sulfonamide or acetamide groups.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
The compound “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or inhibitor in biochemical studies.
Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: As a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological molecules. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide: might be compared with other sulfonamide or acetamide derivatives.
Other compounds: with similar functional groups might include various pharmaceuticals or agrochemicals.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H25ClN2O5S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H25ClN2O5S/c1-12(2)24-9-5-8-18-16(20)11-19(3)25(21,22)15-10-13(17)6-7-14(15)23-4/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
DFQYTTRFXVGPED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-6-fluorobenzyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472798.png)
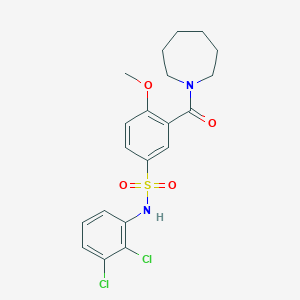
methanone](/img/structure/B12472809.png)
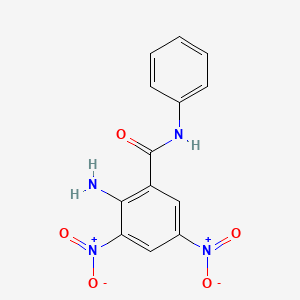
![N-[1-(diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B12472823.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
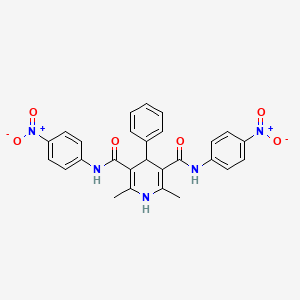
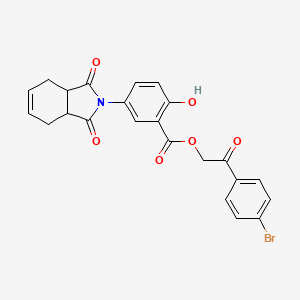
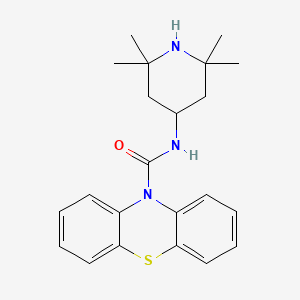
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
